N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide
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Overview
Description
N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide is a chemical compound that belongs to the class of N,N-dialkyl amides. These compounds are known for their versatility in synthetic organic chemistry due to their polar and aprotic nature. This compound is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide can be synthesized through a reaction involving N,N-dimethylacetamide and 4-isopropylphenol. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the phenol, allowing it to react with the N,N-dimethylacetamide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted amides.
Scientific Research Applications
N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of heterocycles and functionalized acyclic systems.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylformamide (DMF)
- N,N-dimethylacetamide (DMA)
- Phenoxyacetamide derivatives
Uniqueness
N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide is unique due to its specific structure, which combines the properties of N,N-dialkyl amides with the phenoxy group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in synthetic organic chemistry .
Properties
IUPAC Name |
N,N-dimethyl-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10(2)11-5-7-12(8-6-11)16-9-13(15)14(3)4/h5-8,10H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMOUEJFTHPQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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